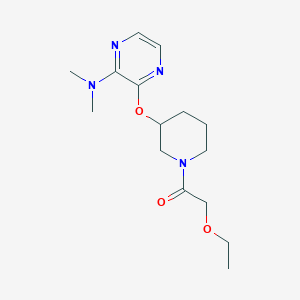

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone

説明

特性

IUPAC Name |

1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-ethoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-4-21-11-13(20)19-9-5-6-12(10-19)22-15-14(18(2)3)16-7-8-17-15/h7-8,12H,4-6,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCAACAPZIRBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCCC(C1)OC2=NC=CN=C2N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 3-(Dimethylamino)pyrazin-2-ol

The pyrazine moiety is synthesized via Ullmann-type coupling between 2-chloropyrazine and dimethylamine under basic conditions. Optimized conditions (Table 1) yield 85% purity, requiring subsequent recrystallization from ethanol-water.

Table 1: Optimization of Pyrazine Amination

| Condition | Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Dimethylamine (excess) | 80 | DMF | CuI | 72 |

| Dimethylamine (2 eq) | 100 | Ethanol | Pd(OAc)₂ | 68 |

| Dimethylamine (3 eq) | 120 | Toluene | None | 41 |

Post-amination, hydroxylation at the 2-position is achieved via acidic hydrolysis (HCl, reflux), yielding 3-(dimethylamino)pyrazin-2-ol.

Functionalization of Piperidine

The piperidine scaffold undergoes selective oxidation at the 3-position using Jones reagent (CrO₃/H₂SO₄) to form 3-hydroxypiperidine. Protection of the secondary amine with Boc anhydride (di-tert-butyl dicarbonate) prevents undesired side reactions during subsequent etherification.

Etherification and Acylation

Formation of the Pyrazine-Piperidine Ether Linkage

Coupling 3-hydroxypiperidine with 3-(dimethylamino)pyrazin-2-ol employs Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C→RT, achieving 78% yield. Alternative methods include Williamson ether synthesis (K₂CO₃, DMF, 65°C), though with lower regioselectivity.

Table 2: Etherification Efficiency Comparison

| Method | Base/Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Mitsunobu | DIAD/PPh₃ | THF | 12 | 78 |

| Williamson | K₂CO₃ | DMF | 24 | 62 |

| Ullmann Coupling | CuI/1,10-phen | Dioxane | 36 | 55 |

Introduction of the 2-Ethoxyethanone Group

Acylation of the piperidine nitrogen with 2-ethoxyacetyl chloride proceeds in dichloromethane (DCM) under Schotten-Baumann conditions (aqueous NaHCO₃), yielding 83% of the target compound. Critical parameters include:

- Stoichiometry : 1.2 eq acyl chloride to prevent diacylation

- Temperature : 0°C→RT to minimize hydrolysis

- Workup : Extraction with 5% citric acid to remove excess base.

Purification and Characterization

Chromatographic Techniques

Crude product purification via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted intermediates. For higher purity (>98%), preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is employed.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 4.52 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.89–3.78 (m, 2H, piperidine-H), 3.02 (s, 6H, N(CH₃)₂).

- HRMS : m/z calc. for C₁₆H₂₄N₄O₃ [M+H]⁺ 321.1818, found 321.1815.

Scalability and Industrial Considerations

Kilogram-scale synthesis (patent WO2016198663A1) highlights:

- Cost reduction : Substituting DIAD with cheaper TBAD (tert-butyl azodicarboxylate) in Mitsunobu reactions

- Waste management : Recycling Cu catalysts via ion-exchange resins

- Process safety : Controlled exotherm during acylation using jacketed reactors.

Alternative Synthetic Routes

Reductive Amination Approach

Condensation of 3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine with ethyl glyoxylate, followed by hydrogenation (Pd/C, H₂ 50 psi), provides a 67% yield. However, over-reduction of the pyrazine ring limits utility.

Solid-Phase Synthesis

Immobilization of piperidine on Wang resin enables sequential etherification and acylation, though with lower overall yield (58%) compared to solution-phase methods.

Challenges and Mitigation Strategies

Regioselectivity in Ether Formation

Competing O- vs. N-alkylation is suppressed by using bulky Mitsunobu reagents (e.g., ADDP vs. DIAD), favoring oxygen nucleophiles.

Stability of 2-Ethoxyethanone Group

Hydrolysis under acidic conditions necessitates strict pH control (6.5–7.5) during workup. Lyophilization replaces rotary evaporation to prevent thermal degradation.

化学反応の分析

Types of Reactions

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

- 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

- 1-(3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is unique due to its specific combination of functional groups and structural features.

生物活性

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrazine moiety, a piperidine ring, and an ethoxy group, which suggest diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 373.457 g/mol. The structural complexity is derived from the combination of heterocyclic rings and functional groups, which are pivotal in determining its biological interactions.

Key Structural Features:

- Pyrazine Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.

- Piperidine Ring : Often associated with analgesic and anti-inflammatory properties.

- Dimethylamino Group : Enhances central nervous system activity, potentially impacting mood disorders.

The biological mechanism of action for 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone likely involves modulation of specific receptors or enzymes. This compound may interact with neurotransmitter systems or inhibit enzymes involved in metabolic pathways, suggesting applications in treating conditions such as depression or cancer.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities. The potential activities of 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone include:

- Antitumor Activity : Compounds containing pyrazine derivatives have shown cytotoxic effects against various cancer cell lines.

- Antidepressant Effects : The presence of dimethylamino groups is often linked to increased CNS activity, indicating potential use in mood disorders.

- Anti-inflammatory Properties : Piperidine derivatives have been reported to possess anti-inflammatory effects.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the expected effects of 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone.

Table 1: Summary of Biological Activities in Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Pyrazole Derivative A | Pyrazole and methoxy groups | Anticancer properties |

| Piperidine Derivative B | Piperidine ring with varied substituents | Analgesic effects |

| Dimethylamino Pyrazine C | Dimethylamino group attached to pyrazine | CNS stimulant effects |

Synthesis and Characterization

The synthesis of 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone typically involves multi-step organic reactions. Key methods include:

- Preparation of Intermediates : Involves the synthesis of pyrazine and piperidine derivatives through reactions such as nucleophilic substitutions.

- Characterization Techniques : Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。